![molecular formula C13H12N4O3 B11043711 5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11043711.png)

5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

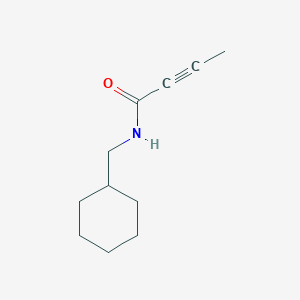

7(4H)-Oxo-5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin ist eine heterocyclische Verbindung, die einen Triazolopyrimidin-Kern mit einem Dimethoxyphenyl-Substituenten aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7(4H)-Oxo-5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen. Ein übliches Verfahren beginnt mit der Reaktion von 3,4-Dimethoxybenzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit einem geeigneten Nitril, wie z. B. Ethylcyanoacetat, umgesetzt, um das Triazolopyrimidin-Ringsystem zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, um die Reaktionsausbeute und -effizienz zu verbessern. Katalysatoren und Lösungsmittel werden ausgewählt, um die Umweltbelastung zu minimieren und die Kosten zu senken.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können den Triazolopyrimidin-Ring angreifen, was möglicherweise zur Bildung von Dihydroderivaten führt.

Substitution: Elektrophile aromatische Substitution kann am Phenylring auftreten, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart einer Lewis-Säure.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate des Triazolopyrimidin-Rings.

Substitution: Halogenierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 7(4H)-Oxo-5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.

Biologie

Biologisch wurde diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Wirkstoffforschung, insbesondere bei der Entwicklung von Antikrebs- und antimikrobiellen Mitteln .

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht. Sie haben in präklinischen Studien vielversprechende Ergebnisse als Inhibitoren spezifischer Enzyme gezeigt, die an Krankheitswegen beteiligt sind, wie z. B. Kinasen und Proteasen.

Industrie

Industriell kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 7(4H)-Oxo-5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet seine Interaktion mit molekularen Zielmolekülen wie Enzymen. Es kann die Enzymaktivität hemmen, indem es an die aktive Stelle oder allosterische Stellen bindet und so den Substratzugang blockiert oder die Enzymkonformation verändert. Diese Hemmung kann wichtige biologische Pfade stören und zu therapeutischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of 5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-on

- 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b]pyridazin-6(5H)-on

- 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 7(4H)-Oxo-5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Dimethoxyphenylgruppe einzigartig. Dieses Strukturmerkmal erhöht seine Bindungsaffinität und -spezifität gegenüber bestimmten biologischen Zielmolekülen, wodurch es ein wertvolles Gerüst im Wirkstoffdesign darstellt .

Eigenschaften

Molekularformel |

C13H12N4O3 |

|---|---|

Molekulargewicht |

272.26 g/mol |

IUPAC-Name |

5-(3,4-dimethoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

InChI |

InChI=1S/C13H12N4O3/c1-19-10-4-3-8(5-11(10)20-2)9-6-12(18)17-13(16-9)14-7-15-17/h3-7H,1-2H3,(H,14,15,16) |

InChI-Schlüssel |

LMMNYSOURIYKOY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11043630.png)

![8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11043637.png)

![1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043638.png)

![methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043658.png)

![Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate](/img/structure/B11043660.png)

![5-Chloro-2-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-8-methoxyquinoline](/img/structure/B11043662.png)

![3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11043669.png)

![3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043672.png)

![1-(4-chlorobenzyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11043694.png)